molecular formula C20H16N2O3 B2784227 3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile CAS No. 1797890-62-0

3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile

Cat. No.: B2784227
CAS No.: 1797890-62-0
M. Wt: 332.359
InChI Key: YGBOOZNBAZPIFT-UHFFFAOYSA-N
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Description

3-(3-oxo-3H-spiro[isobenzofuran-1,3’-piperidin]-1’-ylcarbonyl)benzonitrile is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of fused rings, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3H-spiro[isobenzofuran-1,3’-piperidin]-1’-ylcarbonyl)benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, are likely applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-3H-spiro[isobenzofuran-1,3’-piperidin]-1’-ylcarbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-oxo-3H-spiro[isobenzofuran-1,3’-piperidin]-1’-ylcarbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-oxo-3H-spiro[isobenzofuran-1,3’-piperidin]-1’-ylcarbonyl)benzonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c21-12-14-5-3-6-15(11-14)18(23)22-10-4-9-20(13-22)17-8-2-1-7-16(17)19(24)25-20/h1-3,5-8,11H,4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBOOZNBAZPIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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